molecular formula C22H23ClN6O2 B4501123 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide

2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B4501123
M. Wt: 438.9 g/mol
InChI Key: ONDYMMJGKHPRSX-UHFFFAOYSA-N
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Description

2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide is a useful research compound. Its molecular formula is C22H23ClN6O2 and its molecular weight is 438.9 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[3-[4-(3-chlorophenyl)-1-piperazinyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-pyridinylmethyl)acetamide is 438.1571017 g/mol and the complexity rating of the compound is 700. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide is a complex organic molecule with potential therapeutic applications. Its structure includes a piperazine moiety, which is frequently associated with various biological activities, including antidepressant, antipsychotic, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H24ClN5OC_{22}H_{24}ClN_5O with a molecular weight of approximately 399.90 g/mol. The structural components include:

  • Piperazine ring : Known for its role in pharmacology.
  • Chlorophenyl group : Often linked to enhanced biological activity.
  • Pyridinylmethyl acetamide : Provides additional functional properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antidepressant Activity

Research indicates that compounds containing piperazine rings exhibit significant antidepressant effects. A study showed that derivatives with similar structures demonstrated high affinity for serotonin receptors, particularly the 5-HT_1A and 5-HT_7 receptors, which are crucial for mood regulation .

2. Antipsychotic Effects

The presence of the piperazine moiety has been linked to antipsychotic properties. Compounds with structural similarities have been shown to inhibit dopamine receptors, particularly D2 receptors, which are often implicated in schizophrenia .

3. Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit various pro-inflammatory cytokines. Studies have demonstrated that piperazine derivatives can reduce inflammation markers in vitro and in vivo .

4. Enzyme Inhibition

Recent research highlights the compound's ability to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in Alzheimer's disease treatment . The inhibition of AChE leads to increased levels of acetylcholine, enhancing cognitive function.

Research Findings and Case Studies

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of the target compound:

StudyFindings
Identified competitive inhibition of MAO-B by similar piperazine derivatives with IC50 values indicating strong activity.
Evaluated the antibacterial activity and enzyme inhibition, showing promising results against various bacterial strains and enzyme targets.
Explored dual receptor affinity (5-HT_1A /5-HT_7) indicating potential for treating mood disorders with fewer side effects compared to traditional therapies.

The proposed mechanism of action for this compound involves:

  • Receptor Binding : High affinity for serotonin and dopamine receptors suggests modulation of neurotransmitter systems.
  • Enzyme Inhibition : Interaction with AChE and MAO-B indicates a multifaceted approach to enhancing neurochemical pathways.

Scientific Research Applications

Medicinal Chemistry

The primary application of this compound lies in its potential therapeutic effects. Research indicates that it may interact with various neurotransmitter systems, suggesting possible applications in treating neurological disorders. The presence of the piperazine and pyridazine rings is particularly relevant for developing compounds targeting serotonin receptors, which are implicated in mood regulation and anxiety disorders.

Neuropharmacology

Studies have explored the compound's role as a ligand in receptor binding studies. It may influence neurotransmitter systems, potentially demonstrating:

  • Analgesic Effects : Investigating its pain-relieving properties.
  • Anti-inflammatory Effects : Exploring its capacity to reduce inflammation.

Drug Development

The compound's unique structure allows for modifications that can enhance its efficacy and selectivity towards specific biological targets. Synthesis methods typically involve multi-step processes that provide insights into its pharmacokinetics and pharmacodynamics.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Receptor Binding : A study evaluated the binding affinity of the compound to serotonin receptors (5-HT) and reported promising results indicating potential antidepressant properties.
  • In Vivo Efficacy : Animal models have been used to assess the analgesic effects of this compound, showing significant reductions in pain responses compared to control groups.

Properties

IUPAC Name

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1-yl]-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN6O2/c23-18-2-1-3-19(14-18)27-10-12-28(13-11-27)20-4-5-22(31)29(26-20)16-21(30)25-15-17-6-8-24-9-7-17/h1-9,14H,10-13,15-16H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDYMMJGKHPRSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NN(C(=O)C=C3)CC(=O)NCC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide
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2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide
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2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide
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2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide
Reactant of Route 5
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2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide
Reactant of Route 6
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2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide

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